molecular formula C17H21N3O4S B280660 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide

Cat. No. B280660
M. Wt: 363.4 g/mol
InChI Key: JYEDEKBSXDBHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the field of scientific research. DAPT was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

DAPT acts as a γ-secretase inhibitor, preventing the cleavage of the Notch receptor and subsequent activation of downstream signaling pathways. This inhibition leads to decreased cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects
In addition to its effects on the Notch signaling pathway, DAPT has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the expression of matrix metalloproteinases, which play a role in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

One advantage of using DAPT in lab experiments is its specificity for the Notch signaling pathway, allowing for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells in culture.

Future Directions

There are several potential future directions for research on DAPT. One area of interest is its potential application in the treatment of Alzheimer's disease, as the Notch signaling pathway has been implicated in the pathology of this disease. Other potential applications include the treatment of autoimmune disorders and the development of targeted therapies for cancer.
In conclusion, DAPT is a small molecule inhibitor that has shown promise in scientific research for its ability to selectively inhibit the Notch signaling pathway. Its potential therapeutic applications in cancer, Alzheimer's disease, and other neurological disorders make it an important area of study for future research.

Synthesis Methods

The synthesis of DAPT involves several steps, starting with the reaction of 2-aminonicotinic acid with diethyl sulfate to form N,N-diethyl-2-(pyridin-4-yl)acetamide. This intermediate is then reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide.

Scientific Research Applications

DAPT has been widely used in scientific research for its ability to selectively inhibit the Notch signaling pathway. This pathway plays a critical role in cell differentiation, proliferation, and apoptosis, making it an important target for therapeutic intervention. DAPT has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-6-7-16(24-3)15(12-14)19-17(21)13-8-10-18-11-9-13/h6-12H,4-5H2,1-3H3,(H,19,21)

InChI Key

JYEDEKBSXDBHNS-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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